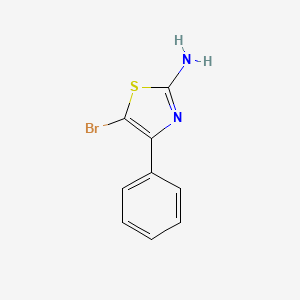

5-Bromo-4-phenyl-1,3-thiazol-2-amine

Description

Significance of the 1,3-Thiazole Core in Contemporary Chemical Research

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. researchgate.netnih.gov Its significance stems from its presence in a multitude of natural products, such as vitamin B1 (thiamine), and its role as a fundamental scaffold in a vast array of synthetic compounds with diverse biological activities. nih.govwikipedia.orgnih.gov The thiazole (B1198619) nucleus is a versatile building block, and its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal activities. nih.govnih.govmdpi.com

The unique structural and electronic properties of the thiazole ring, including its planarity and aromaticity, allow it to interact with various biological targets. wikipedia.org These heteroatoms are crucial for coordination chemistry, as they can bind to the active sites of metal ions, potentially enhancing the therapeutic activity of the molecule. researchgate.net In the realm of materials science, thiazole-containing compounds are utilized in the development of fluorescent dyes for applications like DNA detection, as well as in the creation of semiconducting polymers and catalysts. jocpr.com The adaptability of the thiazole moiety allows for the synthesis of a wide range of derivatives, making it a privileged structure in the quest for new lead compounds in drug discovery. nih.gov

Historical Context and Evolution of Aminothiazole Derivatives in Synthetic and Medicinal Chemistry

The journey of thiazole chemistry began in earnest with the pioneering work of Hantzsch and Hofmann. nih.govijarsct.co.in The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely used method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide or thiourea (B124793). ijarsct.co.inderpharmachemica.comorganic-chemistry.org This reaction has been instrumental in the development of a vast library of thiazole derivatives.

Over the years, 2-aminothiazoles have emerged as a particularly important subclass. jocpr.com Initially recognized for their use as intermediates in the synthesis of sulfur drugs and dyes, their role has significantly expanded. nih.govresearchgate.net Today, the 2-aminothiazole (B372263) core is an active pharmacophore found in numerous marketed drugs, including the anti-inflammatory drug Meloxicam and the antibiotic Cefdinir. researchgate.netnih.gov The evolution of synthetic methodologies has allowed for the creation of a diverse array of substituted aminothiazoles, which have been explored for a wide range of therapeutic applications, such as anticancer, anticonvulsant, and neuroprotective agents. nih.gov The 2-aminothiazole scaffold is considered a "privileged structure" because of its ability to interact with a variety of biological targets, making it a focal point in modern drug discovery and development. nih.govresearchgate.net

Overview of 5-Bromo-4-phenyl-1,3-thiazol-2-amine as a Privileged Brominated Aminothiazole Scaffold

This compound is a heterocyclic compound that exemplifies the structural features of a brominated aminothiazole. smolecule.com This compound possesses a thiazole ring substituted with a bromine atom at the 5-position, a phenyl group at the 4-position, and an amine group at the 2-position. The presence of the bromine atom is significant, as halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. jocpr.com The phenyl and amine groups provide sites for further functionalization, making this molecule a versatile building block for the synthesis of more complex derivatives. smolecule.com

The synthesis of this compound can be achieved through methods like the Hantzsch synthesis, followed by bromination. For instance, 2-amino-4-phenylthiazole (B127512) can be halogenated to introduce the bromine at the C5 position. jocpr.com This scaffold is considered "privileged" due to the combination of the proven bioactivity of the 2-aminothiazole core and the strategic placement of the bromine and phenyl groups, which can be tailored for specific biological targets. Research on similar brominated thiazoles has highlighted their potential in various fields, including the development of kinase inhibitors and other therapeutic agents.

Below are tables detailing the physicochemical properties and spectroscopic data for the core structures and a representative related compound, illustrating the foundational characteristics of this chemical class.

Table 1: Physicochemical Properties of Core Structures and a Representative Analog

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Thiazole | C₃H₃NS | 85.12 | Pale yellow liquid |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Crystalline solid |

| 5-Bromo-4-methyl-1,3-thiazol-2-amine* | C₄H₅BrN₂S | 193.06 | Very Dark Brown Solid |

| This compound hydrobromide | C₉H₈Br₂N₂S | 336.046 | Data not available |

*Note: Data for a closely related compound is provided for representative purposes. chemicalbook.comsinfoochem.com

Table 2: Spectroscopic Data for a Related Thiazole Compound

| Compound | Type of Spectrum | Key Signals (δ ppm or ν cm⁻¹) |

| 2-Bromo-4-phenyl-1,3-thiazole* | ¹H NMR (500 MHz, DMSO-d₆) | 8.16 (s, 1H, thiazole), 7.92 (d, 2H), 7.46 (t, 2H), 7.40-6.37 (m, 1H) |

| IR (KBr) | 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689 cm⁻¹ |

*Note: Spectroscopic data for the non-aminated precursor is provided for illustrative purposes of the core signals. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHYSHQEAKQAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483063 | |

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61954-82-3 | |

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Bromo 4 Phenyl 1,3 Thiazol 2 Amine

Established Synthetic Routes to the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole ring is a foundational step in the synthesis of the target compound. Several classical methods have been established for this purpose, with the Hantzsch synthesis being the most prominent.

Hantzsch Thiazole (B1198619) Synthesis and its Variants for Aminothiazole Scaffolds

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely utilized methods for constructing the thiazole nucleus due to its simplicity and versatility. bepls.comijsrst.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. tandfonline.commdpi.com For the preparation of 2-aminothiazole (B372263) scaffolds, thiourea (B124793) or its N-substituted derivatives are commonly employed as the sulfur and nitrogen source. ijsrst.comresearchgate.net

The reaction mechanism is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole ring. mdpi.com This method allows for the introduction of various substituents at the 2-, 4-, and 5-positions of the thiazole ring by selecting appropriately substituted starting materials. tandfonline.com The 2-aminothiazole scaffold is a crucial intermediate in the synthesis of numerous biologically active compounds, including antibiotics, fungicides, and dyes. researchgate.net

Cyclization Reactions Employing α-Haloketones and Thiourea Derivatives

The reaction between α-haloketones and thiourea is the most direct application of the Hantzsch synthesis for producing 2-aminothiazoles. ijsrst.comtandfonline.com The process typically involves condensing equimolar amounts of the two reactants, often in a solvent like ethanol (B145695), to produce the corresponding 2-aminothiazole with minimal by-products. tandfonline.com

A variety of α-haloketones can be used, allowing for diverse substitutions at the C4 and C5 positions of the thiazole ring. For instance, the reaction of phenacyl bromides with substituted thioureas is a common strategy to produce 4-phenyl-2-(substituted-amino)thiazoles. ijsdr.orgnanobioletters.com The reaction conditions can be optimized by using different solvents and bases to improve yields and reaction times. nanobioletters.com

Specific Synthesis of 5-Bromo-4-phenyl-1,3-thiazol-2-amine

The synthesis of the title compound requires a multi-step approach involving the initial formation of the 4-phenyl-2-aminothiazole core, followed by the regioselective introduction of a bromine atom at the C5 position.

Bromination Protocols for Introduction of the 5-Bromo Moiety

The introduction of a bromine atom onto the thiazole ring is a key transformation. Direct bromination of the parent 4-phenyl-1,3-thiazol-2-amine is the most straightforward approach. The C5 position of the 2-aminothiazole ring is activated towards electrophilic substitution, making regioselective bromination feasible.

Alternative methods for introducing a bromine atom at other positions have also been developed. For example, the synthesis of 2-bromo-4-phenyl-1,3-thiazole can be achieved from 4-phenyl-2-aminothiazole via a Sandmeyer-type reaction. nih.govresearchgate.net This procedure involves treating the amine with an alkyl nitrite (B80452) (like n-butyl nitrite) and a copper(I) bromide (CuBr) salt in a suitable solvent such as acetonitrile. nih.govresearchgate.net While this method brominates the C2 position, it highlights the chemical reactivity of the aminothiazole scaffold. A comprehensive study on the synthesis of a full family of bromothiazoles has demonstrated various sequential bromination and debromination methods to access specific isomers without using elemental bromine. lookchem.com

Strategies for Incorporating the 4-Phenyl Substituent

The 4-phenyl group is typically introduced into the thiazole ring by utilizing a phenyl-substituted starting material in the Hantzsch synthesis. The most common precursor is a 2-haloacetophenone, such as 2-bromo-1-phenylethanone (phenacyl bromide). tandfonline.comijsdr.org

The general synthetic scheme involves the reaction of phenacyl bromide with thiourea. tandfonline.com This condensation reaction directly yields 4-phenyl-1,3-thiazol-2-amine, the immediate precursor for the final bromination step. The versatility of this approach allows for the synthesis of a wide array of 4-aryl-thiazoles by simply varying the substituent on the starting acetophenone (B1666503). ijsdr.orgnanobioletters.com For instance, substituted phenacyl bromides can be prepared from the corresponding substituted acetophenones by bromination in acetic acid. ijsdr.org

Table 1: Synthesis of 4-Aryl-1,3-thiazol-2-amine Derivatives

| α-Haloketone | Thio-reactant | Product | Reference |

|---|---|---|---|

| 2-bromo-1-phenylethanone | Thiourea | 4-phenyl-1,3-thiazol-2-amine | tandfonline.comijsdr.org |

| 2-bromo-1-(4-methoxyphenyl)ethanone | 1-(2,4-difluorophenyl)thiourea | N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | nanobioletters.com |

| 2-bromo-1-(4-chlorophenyl)ethanone | N-phenylthiourea | 4-(4-chlorophenyl)-N-phenylthiazol-2-amine | nanobioletters.com |

| Substituted Phenacyl Bromides | 1-[4-(4-nitrophenoxy)phenyl]thiourea | N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines | ijsdr.org |

Advanced Synthetic Approaches and Methodological Innovations

To address the limitations of classical methods, such as harsh reaction conditions and the use of hazardous reagents, researchers have developed more advanced and environmentally benign synthetic strategies. bepls.com These innovations include the use of green catalysts, alternative energy sources, and multicomponent reactions.

One-pot, multi-component procedures have been developed for the synthesis of Hantzsch thiazole derivatives. mdpi.com For example, the reaction of a bromoacetyl derivative, thiourea, and a substituted benzaldehyde (B42025) can be carried out in the presence of a reusable catalyst like silica-supported tungstosilisic acid, under either conventional heating or ultrasonic irradiation, to afford highly substituted thiazoles in good yields. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of thiazole derivatives. bepls.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Furthermore, green and sustainable approaches, such as using β-cyclodextrin in water as a catalyst and solvent system, have been successfully applied to the synthesis of 2-amino-4-arylthiazoles. organic-chemistry.org Another novel approach involves an iron-iodine catalyzed one-pot synthesis from methyl aryl ketones and thiourea, which generates the α-iodoketone in situ, thus providing a catalyzed version of the classic Hantzsch reaction. researchgate.net

Table 2: Advanced and Innovative Synthetic Methods for Thiazoles

| Method | Key Features | Example Application | Reference |

|---|---|---|---|

| One-Pot Multi-component Synthesis | Silica supported tungstosilisic acid catalyst; Ultrasonic irradiation | Synthesis of Hantzsch thiazole derivatives | mdpi.com |

| Microwave-Assisted Synthesis | Rapid, efficient, high yields | Synthesis of hydrazinyl thiazoles | bepls.com |

| Green Catalysis | β-cyclodextrin in water | Synthesis of 2-amino-4-alkyl/arylthiazole-5-carboxylates | organic-chemistry.org |

| Catalytic In Situ Halogenation | Iron-iodine catalyzed one-pot synthesis | Synthesis of 2-aminothiazoles from methyl aryl ketones | researchgate.net |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netasianpubs.org This technology has been successfully applied to the Hantzsch thiazole synthesis. nih.gov

The synthesis of 2-amino-4-phenylthiazole (B127512), the direct precursor to the title compound, can be significantly expedited using microwave irradiation. One method involves the reaction of acetophenone, thiourea, and iodine under microwave irradiation for a few minutes, resulting in a 92% yield. researchgate.net Another approach uses bromine-mediated condensation in ethanol or DMSO under microwave conditions, which also dramatically reduces the reaction time from hours to minutes and improves yields. researchgate.net

Microwave assistance is not limited to the initial ring formation. It can be applied to the synthesis of more complex derivatives. For example, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized in high yields (89–95%) via a microwave-assisted Hantzsch reaction, a significant improvement over the lower yields and longer reaction times of conventional reflux conditions. nih.gov These findings underscore the potential of microwave technology to enhance the efficiency of synthesizing the this compound framework. nih.govasianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Acetophenone + Thiourea + Iodine | Microwave Irradiation | 5-7 minutes | 92% | researchgate.net |

| Acetophenone + Thiourea + Bromine | Conventional Heating | 12 hours | 45-65% | researchgate.net |

| Acetophenone + Thiourea + Bromine | Microwave Irradiation | A few minutes | 70-92% | researchgate.net |

| Chloroethanone derivative + Thiourea | Conventional Reflux (Methanol) | 8 hours | Lower yields | nih.gov |

Catalytic Systems in this compound Synthesis

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, selectivity, and yields under milder conditions. In the synthesis of 2-aminothiazoles, various catalytic systems have been explored.

For the initial cyclization (Hantzsch reaction), both acid and base catalysts are commonly used. A study on the synthesis of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines screened various bases, identifying potassium carbonate as an effective catalyst for the condensation of 2-bromo-1-(4-methoxyphenyl)ethanone with a thiourea derivative. nanobioletters.com In other multi-component syntheses of thiazoles, orthophosphoric acid has been used as an efficient acidic catalyst. Chitosan, a natural polymer, has also been employed as a heterogeneous and eco-friendly basic biocatalyst in microwave-assisted syntheses of thiazole derivatives. nih.gov

For the specific synthesis of This compound , the key step is the regioselective bromination of the 4-phenyl-1,3-thiazol-2-amine precursor. While direct bromination can be achieved with molecular bromine in acetic acid, copper(II) bromide (CuBr2) serves as an efficient brominating reagent and catalyst in one-pot syntheses starting from the ketone. clockss.orgnih.govjocpr.com The use of CuBr2 avoids the handling of elemental bromine and can lead to good yields and cleaner reactions. jocpr.com

Table 3: Catalytic Systems Used in Thiazole Synthesis

| Reaction Step | Catalyst | Starting Materials | Solvent | Benefit | Reference |

|---|---|---|---|---|---|

| Cyclization | Potassium Carbonate | 2-bromo-1-(4-methoxyphenyl)ethanone, thiourea derivative | Not specified | Optimized reaction conditions | nanobioletters.com |

| One-Pot Condensation | Orthophosphoric Acid | α-bromoacetyl compound, thiosemicarbazide (B42300), aldehyde | Acetonitrile | Mild conditions, high economy | |

| One-Pot α-bromination/cyclization | Copper(II) Bromide | Aromatic methyl ketone, thiourea | Not specified | Facile, efficient, inexpensive | clockss.org |

Spectroscopic and Structural Elucidation of 5 Bromo 4 Phenyl 1,3 Thiazol 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In the ¹H-NMR spectrum of a related compound, 2-amino-4-(4-bromophenyl)thiazole (B182969), the protons of the phenyl group appear as doublets in the aromatic region, specifically at δ 7.75–7.72 ppm and δ 7.55–7.53 ppm. researchgate.net The amine (NH₂) protons present as a singlet at δ 7.10 ppm, and the proton on the thiazole (B1198619) ring is observed as a singlet at δ 7.07 ppm. researchgate.net This data is instrumental in confirming the presence and connectivity of the different components of the molecule.

For a similar thiazole derivative, the ¹H-NMR spectrum (recorded in DMSO-d₆) showed characteristic signals for the phenyl group protons as a multiplet between δ 7.37 and 7.40 ppm and a doublet at δ 7.92 ppm. researchgate.net The thiazole proton was identified as a singlet at δ 8.16 ppm. researchgate.net

Interactive Table: ¹H-NMR Chemical Shifts for Thiazole Derivatives

| Proton Type | Chemical Shift (δ, ppm) in 2-amino-4-(4-bromophenyl)thiazole researchgate.net | Chemical Shift (δ, ppm) in 2-bromo-4-phenyl-1,3-thiazole researchgate.net |

| Phenyl (d) | 7.75 - 7.72 | - |

| Phenyl (d) | 7.55 - 7.53 | - |

| Phenyl (m) | - | 7.37 - 7.40 |

| Phenyl (d) | - | 7.92 |

| Amine (s) | 7.10 | - |

| Thiazole (s) | 7.07 | 8.16 |

d = doublet, s = singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Complementing the proton data, ¹³C-NMR spectroscopy provides information on the carbon skeleton. In the analysis of (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives, key carbon signals were identified. For instance, the carbonyl carbon (C=O) of the thiazolidinone ring resonates around δ 169.7-170.0 ppm, while the thione carbon (C=S) appears at approximately δ 195.7-195.9 ppm. mdpi.com The carbons of the phenyl ring and the exocyclic double bond also show characteristic shifts that are crucial for structural confirmation. mdpi.com

For 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), the ¹³C-NMR spectrum in DMSO-d₆ showed signals at approximately δ 167.9 ppm (C-N), δ 155.4 ppm (C=N), and δ 130.9 ppm (C-N), which are indicative of the thiadiazole ring structure. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, mass spectral analysis was used to confirm their chemical structures. rasayanjournal.co.in Similarly, the molecular structure of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide was confirmed with a predicted monoisotopic mass of 391.9442 Da. uni.lu The fragmentation patterns observed in the mass spectra of these thiazole derivatives offer valuable clues about the stability of different parts of the molecule and the nature of the bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 2-amino-4-(4-bromophenyl)thiazole, the IR spectrum (KBr disk) showed characteristic absorption bands for the N-H stretching of the amine group (symmetric and asymmetric) at 3313 and 3097 cm⁻¹, and the C=N stretching of the thiazole ring at 1631 cm⁻¹. researchgate.net For a related compound, 2-amino-4-(4-chlorophenyl)-thiazole, similar bands were observed, confirming the presence of these functional groups. researchgate.net

In another study on 5-phenyl-1,3,4-thiadiazol-2-amine, the IR spectrum revealed bands at 3280 cm⁻¹ (aromatic C-H) and 1640 cm⁻¹ (C=N). researchgate.net These spectral data are crucial for the initial characterization of synthesized compounds.

Interactive Table: Key IR Absorption Bands for Thiazole and Thiadiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) in 2-amino-4-(4-bromophenyl)thiazole researchgate.net | Wavenumber (cm⁻¹) in 5-phenyl-1,3,4-thiadiazol-2-amine researchgate.net |

| N-H stretch (amine) | 3313, 3097 | - |

| C-H stretch (aromatic) | - | 3280 |

| C=N stretch (ring) | 1631 | 1640 |

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal structure of 2-bromo-4-phenyl-1,3-thiazole reveals that the thiazole and phenyl rings are twisted with respect to each other by an angle of 7.45 (10)°. researchgate.net The crystal packing is stabilized by π-π stacking interactions between the five-membered and six-membered rings of adjacent molecules, with a centroid-centroid distance of 3.815 (2) Å. researchgate.net Additionally, short intermolecular S···Br contacts of 3.5402 (6) Å are observed. researchgate.net

Analysis of Molecular Conformation and Dihedral Angles

Detailed structural information for 5-bromo-4-phenyl-1,3-thiazol-2-amine itself is not extensively documented in publicly available crystallographic databases. However, analysis of closely related structures provides significant insight into the expected molecular conformation.

A key structural analog, 2-bromo-4-phenyl-1,3-thiazole, has been studied via X-ray crystallography. In this molecule, the planes of the 2-bromo-1,3-thiazole and the phenyl rings are twisted by a dihedral angle of 7.45(10)°. researchgate.net This relatively small dihedral angle suggests a trend towards planarity, allowing for a degree of electronic conjugation between the two ring systems. The near co-planar arrangement is likely favored by stabilizing π-π interactions.

In contrast, the crystal structure of 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, which features a thiadiazole ring instead of a thiazole, reveals a significantly larger dihedral angle of 48.35(3)° between the thiadiazole and the bromophenyl rings. nih.gov The steric hindrance introduced by the bromine atom at the ortho position of the phenyl ring in this particular derivative forces the two rings into a more twisted conformation to minimize repulsive forces. This highlights the profound impact of substituent positioning on the molecular geometry.

Computational studies on various phenylthiazole and benzothiazole (B30560) derivatives further illuminate the conformational landscape of these molecules. researchgate.netmdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to perform molecular geometry scans and identify the most stable conformers by systematically varying the dihedral angle between the aromatic rings. mdpi.com These theoretical models often reveal that while a completely planar conformation might be electronically favorable, steric clashes between ortho hydrogens on the phenyl ring and substituents on the thiazole ring can lead to a non-zero dihedral angle in the lowest energy state.

The conformation of these molecules is not static and can be influenced by the surrounding environment. In the solid state, intermolecular forces such as hydrogen bonding and π-π stacking can play a crucial role in stabilizing a particular conformation that may differ from the lowest energy conformation in the gas phase or in solution. For instance, in the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, intermolecular π-π interactions are observed, which likely contribute to the adoption of a near-planar conformation. researchgate.net

The following table summarizes the dihedral angles observed in related structures, providing a basis for understanding the conformational properties of this compound.

| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) | Method |

| 2-Bromo-4-phenyl-1,3-thiazole | 2-Bromo-1,3-thiazole | Phenyl | 7.45(10) | X-ray |

| 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole (B1197879) | 2-Bromophenyl | 48.35(3) | X-ray |

Based on the available data, it can be inferred that this compound likely adopts a non-planar conformation. The exact dihedral angle will be a balance between the electronic desire for planarity to maximize π-conjugation and the steric repulsion between the hydrogen atoms on the phenyl ring and the bromine and amino substituents on the thiazole ring.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 4 Phenyl 1,3 Thiazol 2 Amine

Reactions Involving the 5-Bromo Substituent

The bromine atom at the 5-position of the thiazole (B1198619) ring is a key functional handle for introducing molecular diversity. Its electron-withdrawing nature and its capacity to act as a leaving group make it susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions for Diverse Functionalization

The bromine atom on the electron-rich thiazole ring can be displaced by various nucleophiles. This reactivity is fundamental for creating derivatives with different functional groups at the C5 position. While direct examples on 5-Bromo-4-phenyl-1,3-thiazol-2-amine are specific, the principle of nucleophilic aromatic substitution (SNAr) on similar bromo-substituted heterocycles is well-established. For instance, studies on 5-bromo-1,2,3-triazines have demonstrated successful SNAr reactions with phenols, indicating the feasibility of displacing the bromine with oxygen-based nucleophiles. nih.gov Similarly, 5-bromo-1,3,4-thiadiazol-2-amine (B127533) is recognized as a versatile intermediate where the bromine atom serves as a leaving group in nucleophilic substitution reactions. These reactions typically proceed if the aromatic ring is sufficiently activated by electron-withdrawing groups or through the formation of a stable intermediate.

The general scheme for such a reaction on the target compound would involve the attack of a nucleophile (Nu-) on the C5 carbon, leading to the displacement of the bromide ion.

Table 1: Representative Nucleophilic Substitution Reactions on Bromo-Heterocycles

| Bromo-Heterocycle | Nucleophile | Product | Significance |

|---|---|---|---|

| 5-bromo-1,2,3-triazines | Phenols | 5-aryloxy-1,2,3-triazines | Provides access to biologically important 3-aryloxy-pyridines. nih.gov |

| 5-Bromo-1,3,4-thiadiazol-2-amine | Various Nucleophiles | 5-substituted-1,3,4-thiadiazol-2-amines | Serves as an intermediate for fused heterocycles like imidazo[2,1-b] smolecule.comwikipedia.orgresearchgate.netthiadiazoles. |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Center

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C5-bromo position of the thiazole is an ideal site for such transformations.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is widely used to form C-C bonds. tcichemicals.com The reaction of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base would yield 5-aryl or 5-vinyl-4-phenyl-1,3-thiazol-2-amine derivatives. The choice of catalyst is crucial; catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) have proven effective for coupling bromo-heterocycles like 5-bromoindazoles. mdpi.com Research on 3,5-dichloro-1,2,4-thiadiazole (B1299824) has shown that Suzuki coupling can be regioselective, which is an important consideration for molecules with multiple halogen substituents. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. libretexts.org The reaction of this compound with a terminal alkyne would be catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method provides a direct route to 5-alkynyl-4-phenyl-1,3-thiazol-2-amines. The reaction conditions are generally mild, often performed at room temperature. wikipedia.org The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. libretexts.orgorganic-chemistry.org Studies on bromoindoles and bromopyrazoles have demonstrated the successful application of Sonogashira coupling in synthesizing complex heterocyclic systems. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction could be applied to this compound to introduce alkenyl substituents at the C5 position. The direct olefination of thiazole rings has also been reported as a "dehydrogenative Heck reaction," showcasing the versatility of palladium catalysis in functionalizing such heterocycles. mdpi.com

Table 2: Overview of Cross-Coupling Reactions at the Bromine Center

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | 5-Aryl-4-phenyl-1,3-thiazol-2-amine |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Amine base | 5-Alkynyl-4-phenyl-1,3-thiazol-2-amine |

| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base | 5-Alkenyl-4-phenyl-1,3-thiazol-2-amine |

Reactivity of the 2-Amino Group

The 2-amino group is a versatile functional group that readily undergoes reactions typical of primary amines, such as acylation and condensation, providing another avenue for derivatization.

Acylation and Amide Formation

The nucleophilic 2-amino group can react with various acylating agents like acid chlorides and anhydrides to form the corresponding amides. For example, reacting this compound with acetic anhydride (B1165640) or benzoyl chloride would yield the N-acetyl or N-benzoyl derivatives, respectively. smolecule.comnih.gov These reactions are often straightforward and proceed under basic conditions or with gentle heating. The synthesis of a wide range of N-(substituted phenyl)-thiazol-2-amine derivatives has been accomplished through such condensation reactions, highlighting the robustness of this method. nanobioletters.com

Condensation Reactions with Carbonyl Compounds

The 2-amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by acid and involves the removal of water. The condensation of 2-aminothiazole (B372263) derivatives with various aromatic aldehydes is a common strategy to create new compounds. researchgate.netnih.gov For instance, the reaction of 2-amino-4-phenyl-1,3-thiazole with aromatic aldehydes yields the corresponding anils/azomethines. researchgate.net These Schiff bases can be valuable intermediates for the synthesis of other heterocyclic systems, such as 2-azetidinones and 4-thiazolidinones. researchgate.net

Transformations at the 4-Phenyl Moiety and Thiazole Ring

While the bromo and amino substituents are the most reactive sites, the 4-phenyl ring and the thiazole nucleus itself can also undergo chemical transformations, although this generally requires more specific and often harsher conditions.

The 4-phenyl group can potentially undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). However, the directing effects of the thiazole ring and the potential for competing reactions on the more electron-rich and activated thiazole nucleus must be considered. The conditions would need to be carefully selected to favor substitution on the phenyl ring.

The thiazole ring itself is an electron-rich aromatic system. While the C5 position is blocked by bromine, the C2 and C4 positions are substituted. Direct functionalization of the thiazole ring C-H bonds, such as through dehydrogenative cross-coupling, has been demonstrated for simpler thiazoles, typically at the C2 or C5 positions. mdpi.com For this compound, such reactions are less likely due to the existing substitution pattern. Ring transformation or fusion reactions, such as the synthesis of thiazolo[5,4-f]quinazolin-9(8H)-ones from related amino-thiazole precursors, represent more complex transformations involving the thiazole nucleus. mdpi.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The substitution pattern on the phenyl ring of this compound is influenced by the electronic nature of the 2-amino-5-bromothiazol-4-yl substituent. This substituent exerts a complex directing effect, which is a composite of the individual contributions from the amino group, the bromine atom, and the thiazole ring itself.

The 2-amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons. Conversely, the thiazole ring, as a heterocyclic system, is generally electron-withdrawing, which deactivates the phenyl ring towards electrophilic attack. The bromine atom at the C5 position of the thiazole ring is also an electron-withdrawing, deactivating group.

Given the strong activating nature of the 2-amino group, electrophilic substitution is expected to proceed, albeit requiring controlled conditions. The directing influence of the key functional groups is summarized below.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Core Structure | Electronic Effect | Directing Influence |

|---|---|---|---|

| 2-Amino Group | Thiazole C2 | Activating (Resonance) | ortho, para |

| Thiazole Ring | Phenyl C1 | Deactivating (Inductive) | meta |

| Phenyl Ring | Thiazole C4 | - | - |

Oxidation and Reduction Pathways of the Thiazole Heterocycle

The thiazole ring in this compound, along with its substituents, can undergo specific oxidation and reduction reactions.

Oxidation: The thiazole moiety, particularly the 2-aminothiazole core, is susceptible to oxidation.

Electrochemical Oxidation: Studies on 2-aminothiazole have shown that it can be electrochemically oxidized. The process involves a two-electron, two-proton mechanism, leading to the formation of an azo compound as the primary product. niscpr.res.in

Enzymatic Oxidation: In biological systems or with specific enzymes, the 2-aminothiazole structure can act as an electron donor. For example, 2-aminothiazole has been shown to be oxidized by an engineered cytochrome c peroxidase, where it reduces the ferryl (Fe⁴⁺=O) center of the enzyme. nih.gov This highlights the potential for the thiazole ring to participate in single-electron transfer processes.

Chemical Oxidation: The sulfur atom in the thiazole ring system can be oxidized. In related imidazo[2,1-b]thiazole (B1210989) structures, a sulfide (B99878) moiety can be oxidized to the corresponding sulfonyl group using reagents like oxone. mdpi.comnih.gov This suggests that under strong oxidizing conditions, the sulfur heteroatom in this compound could potentially be oxidized to a sulfoxide (B87167) or sulfone.

Reduction: The thiazole ring exhibits considerable stability towards many reducing agents.

It is generally stable against reduction by platinum catalytic hydrogenation or by metal-in-acid combinations. pharmaguideline.com

However, the ring can be cleaved under more forcing reductive conditions. Treatment with Raney nickel typically results in the reduction of the thiazole ring, which is accompanied by desulfurization and subsequent degradation of the molecule. pharmaguideline.com

Table 2: Summary of Oxidation and Reduction Reactions of the 2-Aminothiazole Core

| Reaction Type | Reagent/Condition | Site of Reaction | Resulting Product/Pathway | Reference(s) |

|---|---|---|---|---|

| Oxidation | Electrochemical Potential | 2-Amino Group | Azo Dimer Formation | niscpr.res.in |

| Oxidation | Cytochrome c Peroxidase | Thiazole System | Electron Donor to Fe⁴⁺ Center | nih.gov |

| Oxidation | Oxone | Thiazole Sulfur (by analogy) | Sulfoxide/Sulfone (potential) | mdpi.comnih.gov |

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanisms of the reactions that form and functionalize this compound is crucial for predicting its chemical behavior.

Hantzsch Thiazole Synthesis: The formation of the 4-phenyl-2-aminothiazole core typically proceeds via the Hantzsch thiazole synthesis. A widely accepted mechanism for this reaction involves several steps: rsc.orgresearchgate.net

α-Halogenation of Ketone: The synthesis begins with an α-haloketone, such as 2-bromo-1-phenylethanone. This can be formed by the reaction of acetophenone (B1666503) with a halogenating agent like bromine. nih.gov Modern methods may use reagents like trichloroisocyanuric acid (TCCA) as a green source of halogen. rsc.org

Nucleophilic Attack: The sulfur atom of thiourea (B124793), acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone. rsc.orgresearchgate.net

Intramolecular Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the imine intermediate attacks the carbonyl carbon. This forms a five-membered heterocyclic intermediate. rsc.org

Dehydration: The final step is the elimination of a water molecule (dehydration) from the intermediate, which results in the formation of the aromatic 2-aminothiazole ring. researchgate.net

Nucleophilic Substitution at the C5 Position: The bromine atom at the C5 position of the title compound is susceptible to nucleophilic substitution, a reaction that allows for further derivatization. Halogenation of 2-aminothiazoles to produce 2-amino-5-halothiazoles is known to occur through an addition-elimination mechanism. jocpr.com The subsequent displacement of the C5-halide by a strong nucleophile is a key transformation. This reaction is a form of nucleophilic aromatic substitution (SNAᵣ).

The mechanism generally proceeds in two steps, analogous to a Meisenheimer complex intermediate formation: libretexts.org

Nucleophilic Addition: A strong nucleophile attacks the electron-deficient C5 carbon, which bears the bromine atom. This breaks the aromaticity of the thiazole ring and forms a negatively charged intermediate (a Meisenheimer-like anion), where the negative charge is delocalized over the heterocyclic system.

Elimination of Leaving Group: The aromaticity of the thiazole ring is restored by the departure of the bromide ion, which is a good leaving group. This results in the net substitution of the bromine atom with the incoming nucleophile.

Advanced Derivative Synthesis and Functionalization Strategies Based on 5 Bromo 4 Phenyl 1,3 Thiazol 2 Amine

Modifications of the Phenyl Ring

The phenyl group at the 4-position of the thiazole (B1198619) ring serves as a primary site for structural modification, allowing for the fine-tuning of the molecule's steric and electronic properties.

Synthesis of Derivatives with Substituted Phenyl Groups (e.g., halophenyl, alkoxyphenyl, methylphenyl, trifluoromethylphenyl)

The synthesis of 4-aryl-5-bromo-1,3-thiazol-2-amines is typically achieved through a multi-step process. The foundational Hantzsch thiazole synthesis is commonly employed, which involves the condensation of a substituted α-bromoacetophenone with thiourea (B124793). nih.govmdpi.com The resulting 2-amino-4-(substituted-phenyl)thiazole can then undergo regioselective bromination at the 5-position of the thiazole ring using reagents like molecular bromine in a suitable solvent such as dioxane or dimethylformamide (DMF). pleiades.onlinejocpr.com

This modular approach allows for the incorporation of a wide variety of substituents on the phenyl ring, dictated by the choice of the initial acetophenone (B1666503). For instance, reacting p-bromoacetophenone with thiourea yields 4-(4-bromophenyl)thiazol-2-amine, which can be a precursor for further modifications. nih.gov Similarly, using starting materials like 4'-methylacetophenone (B140295) or an appropriate trifluoromethyl-substituted acetophenone leads to the formation of 4-(p-tolyl) and 4-(trifluoromethylphenyl) derivatives, respectively. nanobioletters.comresearchgate.net The presence of electron-withdrawing groups, such as in the case of 4-(4-nitrophenyl) derivatives, has also been documented. nanobioletters.com

| Substituent on Phenyl Ring | Example Starting Material (α-Bromoacetophenone Derivative) | Resulting 4-Aryl-thiazol-2-amine Intermediate | Reference |

|---|---|---|---|

| Halophenyl (Bromo) | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 4-(4-Bromophenyl)thiazol-2-amine | nih.gov |

| Methylphenyl (Tolyl) | 2-Bromo-1-(p-tolyl)ethan-1-one | 4-(p-Tolyl)thiazol-2-amine | nanobioletters.com |

| Trifluoromethylphenyl | 2-Bromo-1-(trifluoromethylphenyl)ethan-1-one | 4-(Trifluoromethylphenyl)thiazol-2-amine | researchgate.net |

| Nitrophenyl | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 4-(4-Nitrophenyl)thiazol-2-amine | nanobioletters.com |

Exploration of Bioisosteric Replacements for the Phenyl Moiety

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties—such as lipophilicity and solubility—while retaining or improving its biological activity. chem-space.com The flat, aromatic phenyl ring, while a common pharmacophore, can sometimes contribute to poor metabolic stability or undesirable lipophilicity. semanticscholar.org

Research has focused on replacing the phenyl ring with three-dimensional, saturated, C(sp³)-rich motifs. semanticscholar.orgdrughunter.com These non-classical bioisosteres can mimic the spatial arrangement of a di-substituted phenyl ring but offer improved properties. Notable examples that can serve as para-substituted phenyl ring mimics include bicyclo[1.1.1]pentane (BCP) and bridged piperidines. nih.gov

For instance, studies on γ-secretase modulators demonstrated that replacing a phenyl linker with a bridged piperidine (B6355638) (BP) or a BCP moiety led to significant improvements in drug-like properties. nih.gov The BP derivative, in particular, showed a dramatic increase in solubility and a reduction in lipophilicity (LogD) while maintaining high potency. nih.gov The BCP analogue also conferred improved solubility compared to the phenyl parent compound. nih.gov These findings suggest that replacing the 4-phenyl group in 5-bromo-4-phenyl-1,3-thiazol-2-amine with scaffolds like BCP could yield derivatives with enhanced physicochemical profiles. semanticscholar.orgnih.gov

| Scaffold | Key Structural Feature | Potential Impact on Properties | Reference |

|---|---|---|---|

| Phenyl | Aromatic, planar | Can lead to high lipophilicity and metabolic liabilities | semanticscholar.org |

| Bicyclo[1.1.1]pentane (BCP) | Rigid, saturated, 3D cage | Reduces lipophilicity, improves solubility, maintains vector | nih.gov |

| Bridged Piperidine (BP) | Saturated, N-containing heterocycle | Can significantly improve solubility and reduce lipophilicity | nih.gov |

| Bicyclo[2.2.2]octane (BCO) | Rigid, saturated carbocycle | Acts as a 3D scaffold to escape flatland | nih.gov |

Derivatization at the 2-Amino Position

The 2-amino group is a versatile handle for further functionalization, enabling the introduction of a wide range of substituents through various linker types.

Design and Synthesis of N-Substituted Thiazol-2-amines

The nucleophilic 2-amino group readily undergoes reactions common to primary amines. Synthetic strategies often involve acylation, arylation, and the formation of Schiff bases. These modifications allow for the exploration of the chemical space around the core scaffold, which is essential for modulating biological activity and physicochemical properties.

Modern synthetic protocols, such as copper-catalyzed N-arylation using aryl boronic acids, provide efficient pathways to N-aryl derivatives. nih.gov This method has been successfully applied to related heterocyclic systems like 5-bromo-2-aminobenzimidazole, demonstrating a viable route for the selective N-arylation of aminothiazoles. nih.gov

Incorporation of Diverse Linker Structures (e.g., acyl, alkyl, aryl)

A variety of linker structures can be appended to the 2-amino nitrogen, leading to diverse libraries of compounds.

Acyl Linkers: Acylation is commonly achieved by reacting the aminothiazole with acyl halides or anhydrides. mdpi.comnih.gov A specific, advanced example is the formation of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, which demonstrates simultaneous N-acylation and N-arylation. uni.lu

Aryl Linkers: Direct N-arylation connects an aryl group to the amino nitrogen. This has been achieved in the synthesis of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines, where an N-phenylthiourea is used as a precursor in the Hantzsch reaction, directly installing the N-aryl group. nanobioletters.com

Alkylidene/Arylidene Linkers (Schiff Bases): The condensation of 2-aminothiazoles with various aromatic aldehydes produces the corresponding Schiff bases (imines). nih.govmdpi.com For example, 4-(4-bromophenyl)thiazol-2-amine reacts with substituted aromatic aldehydes to yield N-benzylidene derivatives. nih.gov

| Linker Type | Reaction Type | Example Reagent | Resulting Structure | Reference |

|---|---|---|---|---|

| Acyl | Acylation | Acetic Anhydride (B1165640) | N-acetyl-thiazol-2-amine | uni.lu |

| Aryl | N-Arylation (via thiourea precursor) | 1-Phenylthiourea | N-phenyl-thiazol-2-amine | nanobioletters.com |

| Arylidene | Condensation (Schiff Base formation) | Aromatic Aldehyde | N-(arylmethylidene)thiazol-2-amine | nih.gov |

Introduction of Additional Functionalities onto the Thiazole Ring (beyond the 5-bromo and 4-phenyl groups)

Beyond modifying the peripheral phenyl and amino groups, the thiazole core itself can be further functionalized. The 5-bromo substituent is not merely a static feature but can act as a leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of new functional groups at the C5 position. jocpr.com

Studies have shown that the bromide can be displaced by strong nucleophiles. For example, reacting 2-amino-5-bromo-4-phenylthiazole with morpholine (B109124) under microwave irradiation yields 2-amino-5-morpholyl-4-phenylthiazole. pleiades.onlinejocpr.com Similarly, reaction with hydrazine (B178648) hydrate (B1144303) leads to substitution at the 5-position. pleiades.online Another documented transformation is the reaction with sodium sulfide (B99878) (Na₂S), which results in the formation of a bis(2-amino-4-phenylthiazole)sulfide, effectively coupling two thiazole units via a sulfur bridge. jocpr.com

More advanced strategies involve using the thiazole ring as a platform for constructing fused heterocyclic systems. For example, thiazole derivatives can be used to synthesize thiazolo[4,5-b]pyridines, demonstrating the scaffold's utility in building more complex molecular architectures. dmed.org.ua

| Reagent/Nucleophile | Introduced Functionality | Example Product | Reference |

|---|---|---|---|

| Morpholine | Morpholinyl group | 2-Amino-5-N-morpholyl-4-phenyl-thiazole | pleiades.onlinejocpr.com |

| Hydrazine | Hydrazinyl group | 5-Hydrazinyl-4-phenylthiazol-2-amine | pleiades.online |

| Sodium Sulfide (Na₂S) | Sulfide bridge | 5,5'-Sulfide-bis(2-amino-4-phenylthiazole) | jocpr.com |

Synthesis of Hybrid Molecules and Fused Heterocyclic Systems

The strategic functionalization of this compound serves as a cornerstone for the construction of more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. The inherent reactivity of the 2-amino group and the bromine atom at the C5-position allows for a variety of cyclization and condensation reactions, leading to novel scaffolds with potential applications in medicinal chemistry and materials science.

Synthesis of Hybrid Molecules

Hybrid molecules, which incorporate two or more distinct pharmacophoric units, are a major focus in drug discovery. The 2-aminothiazole (B372263) core is a versatile scaffold for creating such hybrids, often by reacting it with other pre-formed heterocyclic structures.

A prominent strategy involves the reaction of a thiocarbamoyl-pyrazoline intermediate with a phenacyl bromide, in this case, a derivative of this compound (though the literature more commonly shows the bromine on the phenacyl bromide part). For instance, the cyclization of pyrazoline N-thioamide derivatives with phenacyl bromides in refluxing ethanol (B145695) yields thiazole-linked pyrazoline hybrids. acs.org This approach has been used to synthesize a variety of compounds, including those with thiophene (B33073) and triazole moieties linked to the thiazole ring. acs.org

Another multistep approach involves first synthesizing a chalcone (B49325), which is then converted to a pyrazoline. This pyrazoline, containing a thiosemicarbazide (B42300) moiety, is subsequently reacted with a substituted phenacyl bromide to yield the final pyrazoline-thiazole hybrid. nih.gov This methodology allows for the creation of a diverse library of hybrid molecules by varying the substituents on the initial chalcone and the final phenacyl bromide. nih.gov

Table 1: Synthesis of Thiazole-Pyrazoline Hybrid Molecules

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, Phenacyl bromide | DMF, ambient temperature, 3 h | 4-Phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Moderate | acs.org |

| Pyrazoline N-thioamide derivatives, Phenacyl bromide | Ethanol, reflux, 2 h | 4-Aryl-2-(pyrazolyl)thiazole hybrids | Excellent | acs.org |

| Chalcone, Thiosemicarbazide | Acetic acid, ethanol, reflux, 7-10 h | Pyrazoline intermediate | - | nih.gov |

| Pyrazoline intermediate, Substituted phenacyl bromide | Triethylamine, absolute ethanol | Benzothiazole-derived pyrazoline-based thiazole derivatives | Good | nih.gov |

Synthesis of Fused Heterocyclic Systems

The annulation of new rings onto the this compound framework is a powerful method for generating novel polycyclic heteroaromatic systems. The bifunctional nature of the aminothiazole ring, with its endocyclic and exocyclic nitrogen atoms and the reactive C5-bromo position, facilitates a range of cyclization strategies.

Thiazolo[3,2-a]pyrimidines

One of the most extensively studied fused systems derived from 2-aminothiazoles is the thiazolo[3,2-a]pyrimidine scaffold. researchgate.netmdpi.comnih.gov The synthesis of these compounds can be achieved through several routes. A common method involves the condensation reaction between a 2-aminothiazole derivative and a 1,3-dielectrophilic species, such as β-ketoesters (e.g., ethyl acetoacetate), in the presence of an acid or condensing agent. researchgate.netnih.gov

Multicomponent reactions (MCRs) provide an efficient pathway to densely functionalized thiazolo[3,2-a]pyrimidines. researchgate.net For example, a three-component reaction of a 2-aminothiazole, an aromatic aldehyde, and ethyl acetoacetate (B1235776) can yield the target fused system in a single step. researchgate.net Another approach involves the initial synthesis of a pyrimidine-2-thione via the Biginelli reaction, which is then condensed with an α-haloketone to construct the fused thiazole ring. researchgate.net

Table 2: Selected Synthetic Routes to Thiazolo[3,2-a]pyrimidines

| Reactants | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiazole, Aromatic aldehyde, Ethyl acetoacetate | Solvent-free, Fe3O4@O3Si[PrMIM]HSO4 catalyst | 5-Aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | researchgate.net |

| 3,4-Dihydropyrimidin-2(1H)-thione, α-Halo-ketone/ester | - | Substituted thiazolo[3,2-a]pyrimidines | nih.gov |

| 2-Aminothiazole, α,β-Unsaturated ketone | Ethanolic sodium hydroxide | Pyrido[4,3-d]thiazolo[3,2-a]pyrimidine | researchgate.net |

| 2-Thiouracils, Chloroethynylphosphonates | - | Phosphonylated thiazolo[3,2-a]oxopyrimidines | nih.gov |

Pyrazolo[3,4-d]thiazoles

The synthesis of pyrazolo[3,4-d]thiazoles involves the annulation of a pyrazole (B372694) ring onto the thiazole core. bohrium.comosi.lv These syntheses can be approached by constructing the pyrazole ring on a pre-existing thiazole or vice versa. osi.lv A two-step synthesis starts from 4-thiazolidinones, which are converted to 5-dimethylaminomethylene-3-methylthiazolidine-4-thiones. These intermediates then undergo condensation with hydrazine derivatives to form the fused dihydro-1H-pyrazolo[3,4-d]thiazole system. researchgate.net

Another sophisticated one-pot, microwave-assisted method has been developed starting from 5-amino-4-thiocyanato-pyrazoles and a Vilsmeier reagent, which can yield pyrazolothiazoles as a minor product alongside the major pyrazolopyrimidine product. researchgate.net

Table 3: Synthesis of Pyrazolo[3,4-d]thiazole Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-Thiazolidinones | 1. Lawesson's reagent, DMF-DMA; 2. R²NHNH₂·HCl, EtOH, 80°C | Substituted dihydro-1H-pyrazolo[3,4-d]thiazoles | researchgate.net |

| 5-Amino-4-thiocyanato-pyrazoles | Vilsmeier Reagent (PBr₃/formamide), Microwave | Pyrazolothiazoles (minor product) | researchgate.net |

| 2-Amino-5-benzoyl-4-phenylthiazole, Ethyl cyanoacetate, Hydrazine hydrate | - | 3-Amino-6-phenyl-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | tandfonline.com |

Thiazolo[3,2-a] researchgate.netbohrium.comresearchgate.nettriazines

The annulation of a 1,3,5-triazine (B166579) ring onto the thiazole scaffold is a well-established method for creating thiazolo[3,2-a] researchgate.netbohrium.comresearchgate.nettriazines. clockss.org These syntheses often rely on the reaction of the 2-aminothiazole with reagents that can provide the necessary C-N-C fragment. Multicomponent reactions are particularly effective. For example, reacting 2-aminothiazoline with an excess of phenyl isothiocyanate leads to the formation of a thiazolo[3,2-a] researchgate.netbohrium.comresearchgate.nettriazine derivative through the cyclization of an intermediate adduct and subsequent elimination of hydrogen sulfide. clockss.org Another approach utilizes the Mannich reaction, where 2-iminothiazolidin-4-one is reacted with an aldehyde and an amine to build the triazine ring. researchgate.net

Table 4: Synthesis of Thiazolo[3,2-a] researchgate.netbohrium.comresearchgate.nettriazine Derivatives

| Reactants | Reagents and Conditions | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Aminothiazoline, Phenyl isothiocyanate | Excess isothiocyanate | Cycloaddition/Elimination | Thiazolo[3,2-a] researchgate.netbohrium.comresearchgate.nettriazine | clockss.org |

| 2-Iminothiazolidin-4-one, Aromatic aldehyde, Amine | - | Mannich reaction | 3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a] researchgate.netbohrium.comresearchgate.nettriazin-6(7H)-one | researchgate.net |

| 3(5)-Amino-1,2,4-triazoles, Cyanoguanidine | - | Cyclocondensation | 5,7-Diamino bohrium.comosi.lvresearchgate.nettriazolo[1,5-a] researchgate.netbohrium.comresearchgate.nettriazine | monash.edu |

Computational Chemistry and Theoretical Studies of 5 Bromo 4 Phenyl 1,3 Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 5-Bromo-4-phenyl-1,3-thiazol-2-amine, and a biological macromolecule, typically a protein.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are employed to predict how this compound and its derivatives bind to the active sites of various protein targets. For instance, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have been studied for their potential biological activities through molecular docking. While specific docking studies on this compound are not extensively detailed in the provided results, the methodology is well-established for analogous compounds. The process involves preparing the 3D structure of the ligand and the receptor protein, followed by a search algorithm that explores possible binding poses of the ligand within the receptor's binding site.

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. These interactions are fundamental to the ligand's biological activity. For example, in the docking of a quinoline-based iminothiazoline derivative against the elastase enzyme, various interactions such as hydrogen bonds and hydrophobic interactions were identified. nih.gov Similarly, studies on 7-azaindole-based inhibitors targeting Fyn and GSK-3β kinases revealed that specific substitutions on the thiazole (B1198619) ring could influence selectivity through interactions with key residues like Leu132 in GSK-3β. acs.org

The types of interactions typically observed include:

Hydrogen Bonds: The amine group and the nitrogen atom in the thiazole ring of this compound are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The phenyl ring is a key contributor to hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

A hypothetical docking of this compound into a protein kinase active site, a common target for thiazole derivatives, might reveal interactions as summarized in the table below.

| Interaction Type | Potential Interacting Moiety on Ligand | Example Interacting Residue |

| Hydrogen Bond | 2-amino group, Thiazole Nitrogen | Asp, Glu, Ser, Thr |

| Hydrophobic | Phenyl group | Leu, Val, Ile, Ala |

| Halogen Bond | Bromo group | Carbonyl oxygen of backbone |

| π-π Stacking | Phenyl ring, Thiazole ring | Phe, Tyr, Trp |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises primarily from the rotation around the single bond connecting the phenyl ring to the thiazole ring. Conformational analysis using DFT helps to identify the most stable three-dimensional arrangement of the atoms. This is achieved by systematically rotating the dihedral angle between the two rings and calculating the energy at each step to generate a potential energy surface (PES).

For the related compound 2-Bromo-4-phenyl-1,3-thiazole, X-ray crystallography revealed that the phenyl ring is twisted relative to the thiazole plane by a small angle of 7.45(10)°. researchgate.net DFT calculations on similar heterocyclic systems, such as 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, have been used to determine stable conformers by scanning the potential energy surface. researchgate.net Such studies typically show that the planar or near-planar conformation is a low-energy state, often stabilized by conjugation effects, but that non-planar conformations are also accessible. The energy barrier to rotation determines the conformational flexibility of the molecule at a given temperature.

Electrostatic Potentials and Reactivity Descriptors

The molecular electrostatic potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the charge distribution on the molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show:

Negative potential (red/yellow): Around the nitrogen atom of the thiazole ring and the bromine atom, indicating regions susceptible to electrophilic attack. The amine group's nitrogen would also exhibit negative potential.

Positive potential (blue): Around the hydrogen atoms of the amine group, indicating sites for nucleophilic attack.

Global reactivity descriptors, also calculated using DFT, provide quantitative measures of a molecule's reactivity. These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Ionization Potential and Electron Affinity: These relate to the energies of the HOMO and LUMO, respectively.

Chemical Hardness and Softness: These concepts classify molecules and help predict reaction pathways based on the "hard and soft acids and bases" (HSAB) principle.

DFT studies on similar structures, like (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, have utilized conceptual DFT to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing deep insights into chemical reactivity. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of the ligand and the protein, as well as the influence of the surrounding solvent (typically water).

For a system containing this compound bound to a protein, an MD simulation would reveal:

Stability of the binding pose: Whether the initial binding mode predicted by docking is stable over the simulation time.

Conformational changes: How the ligand and the protein's binding site residues adapt to each other.

Role of water molecules: The contribution of bridging water molecules to the stability of the complex.

Free energy of binding: More accurate calculations of binding affinity can be obtained using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) on the MD trajectories.

MD simulations have been successfully applied to study the stability of complexes involving similar heterocyclic structures. For instance, a quinoline-based iminothiazoline derivative's interaction with the elastase enzyme was further evaluated using MD simulations to confirm the stability of the docked pose. nih.gov These simulations provide a more realistic representation of the biological environment and are crucial for validating and refining the results from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. For derivatives of 2-aminothiazole (B372263), including compounds structurally related to this compound, QSAR studies have been instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogs. excli.de These models are built upon the principle that the biological activity of a molecule is a function of its chemical structure.

In the context of 2-aminothiazole derivatives, QSAR models have been successfully developed to predict a range of biological activities, including anticancer and antimicrobial effects. excli.deacs.org The process typically involves the calculation of a wide array of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized into several classes:

Constitutional descriptors: Related to the molecular composition, such as molecular weight and atom counts.

Topological descriptors: Which describe the connectivity of atoms within the molecule.

Geometrical descriptors: Pertaining to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing insights into electronic properties.

Once calculated, these descriptors are used to build a mathematical model that can predict the biological activity of new, untested compounds. Multiple linear regression (MLR) is a commonly employed statistical method for constructing these models. excli.de For instance, a QSAR study on a series of 2-aminothiazole sulfonamide derivatives identified key structural features essential for their antioxidant activity. excli.de

The predictive power of a QSAR model is rigorously evaluated using statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a separate test set of compounds. acs.org A robust and validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and further testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

The insights gained from QSAR studies on related 2-aminothiazole derivatives can be extrapolated to guide the design of novel analogs of this compound with potentially enhanced biological profiles. For example, the introduction of specific substituents at various positions on the thiazole or phenyl ring can be systematically evaluated in silico to predict their impact on activity.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of 2-Aminothiazole Derivatives

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Number of Rotatable Bonds (nRotb) | A measure of the conformational flexibility of a molecule. | |

| Topological | Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. |

| Quantum-Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the electron-donating ability of a molecule. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the electron-accepting ability of a molecule. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development pipeline, as it helps to evaluate the pharmacokinetic profile of a potential drug candidate. In silico ADME prediction has emerged as a cost-effective and high-throughput method to screen compounds early in the discovery phase. nih.gov For 2-aminothiazole derivatives, including those structurally similar to this compound, computational tools are frequently used to predict their ADME properties. nih.gov

These predictive models are based on established rules and algorithms that correlate molecular structure with pharmacokinetic behavior. One of the most widely used frameworks is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight greater than 500 Daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.net

In silico ADME studies on various 2-aminothiazole analogs have demonstrated their potential for good oral bioavailability. nih.gov For example, studies on thiazole Schiff base derivatives have shown that these compounds generally exhibit favorable ADME profiles, complying with Lipinski's Rule of Five. nih.gov The predicted parameters often include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to predict how well a compound is absorbed from the gastrointestinal tract.

Distribution: The blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are predicted to understand how a compound is distributed throughout the body.

Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is often assessed.

Excretion: Properties related to the elimination of the compound from the body are also considered.

By predicting these properties for this compound and its analogs, researchers can identify potential liabilities early on and make informed decisions about which compounds to advance in the drug discovery process. This proactive approach helps to reduce the likelihood of late-stage failures due to poor pharmacokinetics.

Table 2: Predicted ADME Properties for a Representative 2-Aminothiazole Derivative

| ADME Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule of Five, suggesting good absorption and permeation. |

| logP | < 5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for oral bioavailability. |

| Hydrogen Bond Donors | < 5 | Adheres to Lipinski's Rule of Five, contributing to good membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Follows Lipinski's Rule of Five, supporting favorable absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Suggests the compound may have limited or controlled access to the central nervous system. |

| Human Intestinal Absorption (HIA) | High | Indicates good potential for absorption from the gastrointestinal tract. |

| Cytochrome P450 (CYP) Inhibition | Non-inhibitor of major isoforms | Suggests a lower likelihood of drug-drug interactions. |

Biological Activities and Pharmacological Applications of 5 Bromo 4 Phenyl 1,3 Thiazol 2 Amine and Its Derivatives

Antimicrobial Activities

The structural features of 5-Bromo-4-phenyl-1,3-thiazol-2-amine, including the presence of the thiazole (B1198619) ring, a bromine atom, and an amine group, contribute to its potential as an antimicrobial agent. smolecule.com Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of a broad spectrum of microorganisms.

Derivatives of 2-aminothiazole (B372263) have demonstrated notable antibacterial activity. For instance, the synthesis of 2-amino-4-(4-bromophenyl)thiazole (B182969) has served as a parent nucleus for the creation of new derivatives. researchgate.netresearchgate.net In one study, derivatives were tested against a panel of four Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus) and four Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae). researchgate.netresearchgate.net One such derivative exhibited moderate antibacterial activity against two of the Gram-positive strains. researchgate.netresearchgate.net

Further research into N-(thiazol-2-yl)benzenesulfonamides, which incorporate a thiazole ring, has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions demonstrated significant activity against multiple strains, with one derivative showing a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus. rsc.org

The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

| 2-amino-4-(4-bromophenyl)thiazole derivative | Gram-positive bacteria | Moderate activity | researchgate.netresearchgate.net |